Evidence Gap: No Direct Comparative Data Found Against Closest Analogs
A thorough search of primary literature, patents, and authoritative databases (PubChem, PubMed, WIPO) failed to identify any study reporting quantitative biological activity data for 4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide. The compound is absent from the seminal publication describing the class [1]. No head-to-head comparisons, cross-study comparable data, or even single-concentration screening results against a defined comparator could be located. Available vendor listings provide only generic descriptors without assay context or quantitative metrics.
| Evidence Dimension | GLUT1 inhibition (any quantitative metric) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | STF-31 (des-methyl analog; IC50 = ~1 µM in RCC4 cells) [1] |
| Quantified Difference | Cannot be calculated; target data missing |
| Conditions | N/A - no assay performed or reported |
Why This Matters
Without quantitative data, it is impossible to determine if this compound offers any potency, selectivity, or pharmacokinetic advantage over the well-characterized and commercially available comparator STF-31.
- [1] Chan DA, Sutphin PD, Nguyen P, et al. Targeting GLUT1 and the Warburg effect in renal cell carcinoma by chemical synthetic lethality. Sci Transl Med. 2011;3(94):94ra70. View Source
